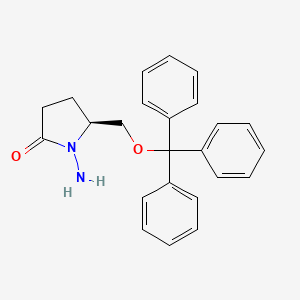

(S)-1-Amino-5-((trityloxy)methyl)pyrrolidin-2-one

Description

The Significance of Pyrrolidinone Scaffolds in Target Molecule Synthesis

The pyrrolidinone scaffold, a five-membered lactam, is a privileged structure in medicinal chemistry and natural product synthesis. nih.gov Its rigid, cyclic nature provides a defined three-dimensional arrangement for appended functional groups, which is crucial for specific molecular recognition and biological activity. The stereochemistry of substituents on the pyrrolidinone ring can profoundly influence the pharmacological profile of a molecule. nih.gov

Furthermore, the pyrrolidinone core is found in numerous pharmaceuticals and natural products with diverse therapeutic applications, including nootropic agents like piracetam (B1677957) and anticonvulsant medications. uran.ua This widespread presence underscores the importance of developing efficient synthetic routes to enantiomerically pure pyrrolidinone derivatives to enable the synthesis of novel drug candidates and complex natural products.

Fundamental Principles of Stereoselective Synthesis and Protecting Group Chemistry

The synthesis of a specific stereoisomer of a chiral molecule, such as (S)-1-Amino-5-((trityloxy)methyl)pyrrolidin-2-one, relies on the principles of stereoselective synthesis. This branch of organic synthesis focuses on methodologies that favor the formation of one stereoisomer over others. Common strategies include the use of chiral starting materials, chiral auxiliaries, and chiral catalysts.

Protecting group chemistry is another indispensable tool in the synthesis of complex molecules. Protecting groups are temporarily installed on reactive functional groups to prevent them from undergoing unwanted reactions during a synthetic sequence. The choice of a protecting group is critical and is dictated by its stability to the reaction conditions and the ease of its selective removal. The trityl (triphenylmethyl, Tr) group, a bulky ether-forming protecting group, is often employed for the protection of primary alcohols due to its steric hindrance and its lability under acidic conditions.

Positioning of this compound as a Pivotal Chiral Intermediate

This compound emerges as a highly valuable chiral intermediate by combining the key features of the pyrrolidinone scaffold with strategic functionalization. The "(S)" designation indicates a specific absolute stereochemistry at the C5 position, which is derived from a chiral pool starting material, typically L-pyroglutamic acid. The trityl-protected hydroxymethyl group at the C5 position provides a handle for further synthetic transformations while preventing unwanted reactions at the primary alcohol.

The most distinguishing feature of this molecule is the N-amino group. The introduction of a nitrogen atom at the lactam nitrogen opens up a new dimension of reactivity. This N-amino functionality can serve as a nucleophile or be transformed into other nitrogen-containing functional groups, making it a versatile synthon for the construction of more complex nitrogen-containing heterocyclic systems.

While detailed, peer-reviewed synthetic applications specifically starting from this compound are not extensively documented in publicly available literature, its precursor, (S)-5-((trityloxy)methyl)pyrrolidin-2-one, is a known intermediate. For instance, a new class of chiral pyrrolidinones with substituents at the 1 and 5 positions has been synthesized from (5S)-5-[(trityloxy)methyl] pyrrolidin-2-one. researchgate.net The synthesis of the title compound would logically proceed via N-amination of this precursor, a known transformation for lactams.

The potential of this compound as a pivotal chiral intermediate lies in its pre-installed stereocenter and the orthogonal reactivity of its functional groups. The trityl group can be selectively removed under acidic conditions to liberate the primary alcohol for further functionalization. The N-amino group can participate in a variety of bond-forming reactions, such as the formation of hydrazones, pyrazoles, or other heterocyclic systems. This strategic combination of a defined stereocenter and versatile functional groups makes it a promising building block for the asymmetric synthesis of complex nitrogen-containing molecules, including novel pharmaceutical agents and natural product analogues.

Below are the key properties of this compound:

| Property | Value |

| Molecular Formula | C24H24N2O2 |

| Molecular Weight | 372.46 g/mol |

| Stereochemistry | (S) |

| Key Functional Groups | Pyrrolidin-2-one, N-Amino, Trityl Ether |

Structure

3D Structure

Properties

IUPAC Name |

1-amino-5-(trityloxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c25-26-22(16-17-23(26)27)18-28-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18,25H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKHKUQFTOYNKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705400 | |

| Record name | 1-Amino-5-[(triphenylmethoxy)methyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190392-77-8 | |

| Record name | 1-Amino-5-[(triphenylmethoxy)methyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalytic and Asymmetric Applications of S 1 Amino 5 Trityloxy Methyl Pyrrolidin 2 One As a Chiral Building Block

Enantioselective Elaboration to Substituted Pyrrolidine (B122466) Derivatives

The pyrrolidine ring is a privileged scaffold in numerous natural products and pharmaceutical agents. The inherent chirality of (S)-1-Amino-5-((trityloxy)methyl)pyrrolidin-2-one, derived from (S)-pyroglutamic acid, makes it an attractive starting material for the synthesis of enantiomerically pure, highly substituted pyrrolidine derivatives. Its structure combines a stereocenter at C-5 and a nucleophilic N-amino group, offering multiple avenues for stereoselective modifications.

Diastereoselective Preparation of Highly Substituted Pyrrolidinones

The synthesis of densely functionalized pyrrolidinones with control over multiple stereocenters is a significant challenge in organic synthesis. Methodologies such as 1,3-dipolar cycloadditions are powerful tools for creating up to four new contiguous stereocenters in a single step. ua.eschemistryviews.org In this context, derivatives of the pyrrolidinone core can act as chiral dipolarophiles or precursors to azomethine ylides.

While specific studies detailing the diastereoselective elaboration of this compound are not extensively documented, the general strategy often involves leveraging the existing stereocenter to direct the approach of incoming reagents. For instance, the reaction of a chiral pyrrolidine-based scaffold with azomethine ylides, catalyzed by metal salts like silver carbonate, can yield highly substituted proline derivatives with excellent regio- and diastereoselectivity. ua.eschemistryviews.org The stereochemical outcome is dictated by the chiral information embedded in the starting material, which, in the case of the title compound, is the (S)-configuration at the C-5 position. This inherent chirality can effectively bias the formation of one diastereomer over others during carbon-carbon bond formation.

Catalytic Asymmetric Strategies Utilizing the Pyrrolidinone Core

The pyrrolidine motif is central to the field of organocatalysis, with (S)-proline and its derivatives being among the most successful catalysts for a wide range of asymmetric transformations. mdpi.com These catalysts typically operate through the formation of chiral enamine or iminium ion intermediates.

This compound serves as a valuable scaffold for developing new generations of organocatalysts. The N-amino group can be functionalized to introduce other catalytic moieties, leading to bifunctional catalysts capable of activating substrates through multiple non-covalent interactions. For example, pyrrolidine-based amines have been appended with thiourea (B124793) or sulfonamide groups to create highly efficient catalysts for asymmetric Michael additions and aldol (B89426) reactions. mdpi.com The C-5 trityloxymethyl side chain provides steric bulk, which can enhance facial discrimination and improve enantioselectivity, while also offering a site for further modification after deprotection. The development of novel catalysts based on this core could enable chemo-, regio-, diastereo-, and enantioselective C-C bond-forming reactions. nih.gov

Integration into Complex Natural Product and Bioactive Molecule Synthesis

The utility of a chiral building block is ultimately demonstrated by its successful incorporation into the total synthesis of complex molecules. The pre-installed stereocenter and versatile functional groups of this compound make it a valuable synthon for such endeavors.

Role as a Chiral Synthon in Multi-Step Syntheses

Chiral synthons derived from the "chiral pool," such as amino acids, provide an efficient pathway to optically pure complex molecules. Proline and its derivatives, including pyroglutamic acid, are widely used as precursors for the synthesis of pyrrolidine-containing natural products and drugs. nih.govmdpi.comrsc.org this compound is a functionalized derivative belonging to this class. The trityl group serves as a bulky protecting group for the primary alcohol, which can be unmasked at a later stage for further elaboration. This feature is particularly useful in multi-step syntheses where selective deprotection is required. Its structural framework is a key component in the synthesis of various alkaloids and other biologically active compounds. rsc.orgnih.gov

Precursor for Fused Heterocyclic Architectures

Fused heterocyclic systems containing the pyrrolidine ring, such as indolizidines and pyrrolizidines, are common motifs in many alkaloids with significant biological activities, including potential as anti-AIDS and anticancer agents. mdpi.org A key strategy for constructing these bicyclic systems involves the dialkylation of a pyrrolidinone precursor with a suitable dielectrophile.

A closely related analogue, (S)-5-(tosylmethyl)-2-pyrrolidinone, has been effectively used as a chiral building block for the asymmetric synthesis of indolizidines. mdpi.org This process involves the generation of a dianion from the β-amidosulfone, which then reacts with various dielectrophiles in a single step to form the indolizidine skeleton. mdpi.org This highlights the potential of C-5 functionalized pyrrolidinones, including the title compound, to serve as precursors for complex heterocyclic architectures. The reaction of the dianion of the β-amidosulfone with dielectrophiles provides a direct route to the core structure of these alkaloids. mdpi.org

| Dielectrophile | Product (Indolizidine Precursor) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| (Z)-1,4-Dichlorobut-2-ene | 5-Vinylindolizidin-3-one derivative | 45 | >98:2 |

| 1-Bromo-3-chloropropane | Indolizidin-3-one | 52 | - |

| 1,4-Dibromobutane | Quinolizidin-4-one derivative | 41 | - |

Stereoselective Transformations at the C-5 Side Chain and Ring System

Further diversification of the this compound scaffold can be achieved through stereoselective transformations on the pyrrolidinone ring or at the C-5 side chain. The trityl ether is a robust protecting group but can be selectively cleaved under acidic conditions to liberate the primary hydroxyl group. This alcohol can then be subjected to a variety of transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups like halides or azides for subsequent nucleophilic substitution reactions.

The lactam moiety itself offers reaction sites. For example, the N-amino group can be acylated, alkylated, or converted into a hydrazone, which can then undergo further reactions. The carbonyl group can be reduced, and the adjacent methylene (B1212753) group can be functionalized via enolate chemistry. The control of stereochemistry in these transformations is often influenced by the existing C-5 stereocenter, which can direct reagents to one face of the molecule, thus allowing for the synthesis of a diverse library of complex chiral molecules from a single, versatile starting material.

Mechanistic Investigations and Stereochemical Induction in Reactions Involving the Compound

Detailed Reaction Mechanism Elucidation for Pyrrolidinone Derivatives

Pyrrolidinone scaffolds are central to numerous synthetic strategies, and their derivatives participate in a variety of mechanistically distinct transformations to yield highly functionalized products.

The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is a powerful and highly convergent method for constructing the pyrrolidine (B122466) ring system, often with excellent control over stereochemistry. acs.orgnih.gov Azomethine ylides are nitrogen-based three-atom components that readily engage in [3+2] cycloaddition reactions with unsaturated 2π-electron systems like alkenes or alkynes. nih.gov These reactions are valuable for creating multiple new stereocenters in a single, often highly selective, step. nih.gov

The mechanism typically begins with the in situ generation of the azomethine ylide. A common method involves the thermal decarboxylative condensation of an α-amino acid, such as N-methylglycine (sarcosine), with a carbonyl compound. acs.orgmdpi.com This process forms an intermediate that readily loses carbon dioxide to generate the reactive 1,3-dipole. The ylide then undergoes a concerted, pericyclic [3+2] cycloaddition with a dipolarophile. The reaction's regio- and stereoselectivity are influenced by electronic and steric factors, with the frontier molecular orbitals (HOMO of the ylide, LUMO of the dipolarophile) dictating the preferred orientation of attack. acs.org The geometry of the azomethine ylide itself—which can exist in "W", "U", or "S" shapes—plays a critical role in determining the cis/trans stereochemistry of the substituents on the newly formed pyrrolidine ring. acs.org

Table 1: Common Methods for Azomethine Ylide Generation

| Method | Precursors | Conditions | Key Features |

| Decarboxylative Condensation | α-Amino Acid + Aldehyde/Ketone | Heating (e.g., in Toluene, DMF) | In situ generation, loss of CO2 is the driving force. acs.orgmdpi.com |

| Desilylation | N-(trimethylsilylmethyl)amine derivative | Fluoride source (e.g., CsF) or acid catalyst | Generates unstabilized ylides under mild conditions. nih.gov |

| Ring Opening of Aziridines | N-activated Aziridines | Thermal or Photochemical | Conrotatory or disrotatory ring-opening dictates ylide geometry. |

| Reductive Amide Cycloaddition | Tertiary Amides/Lactams + Conjugated Alkenes | Iridium Catalyst + Silane Reductant | Generates ylides from stable amide precursors under mild conditions. acs.org |

This table provides an overview of selected methods for generating azomethine ylides for use in cycloaddition reactions.

Gold(I) complexes have emerged as powerful catalysts for the synthesis of nitrogen heterocycles due to their character as soft, carbophilic π-acids. nih.gov In the context of pyrrolidine synthesis, gold catalysts can initiate tandem reactions, such as hydroamination followed by allylation or other cyclizations. nih.gov

A typical mechanistic cycle for an intramolecular hydroamination begins with the coordination of the gold(I) catalyst to the alkyne or allene (B1206475) moiety of a substrate, such as an N-allenyl carbamate. This coordination activates the C-C multiple bond towards nucleophilic attack. The pendant nitrogen nucleophile (e.g., from a sulfonamide or carbamate) then attacks the activated π-system in an anti-Markovnikov or Markovnikov fashion, depending on the substrate and conditions. nih.govacs.org This step forms a new C-N bond and generates a vinyl-gold intermediate. This intermediate can then be protonated to release the catalyst and yield the hydroamination product, which is often an exocyclic vinyl pyrrolidine. acs.org In a tandem process, the vinyl-gold species can be trapped by an internal or external electrophile or participate in a subsequent cyclization or allylation step before catalyst turnover, leading to more complex molecular architectures. organic-chemistry.org

Cascade reactions, where a single event triggers a sequence of bond-forming transformations, provide an efficient route to complex molecules from simple precursors. Pathways that combine both radical and polar steps have been developed for pyrrolidine synthesis. organic-chemistry.org

A radical/polar cascade might be initiated by the generation of an alkyl radical. For example, in a titanium-catalyzed process, a radical can be formed that possesses a pendant leaving group. This radical can then add to an imine. The subsequent cyclization step forms the five-membered pyrrolidine ring, transferring the radical center. This new radical intermediate can then engage in a polar step, such as elimination or trapping by a nucleophile, to terminate the cascade and yield the final product. organic-chemistry.org These redox-relay mechanisms allow for the construction of the pyrrolidine ring under neutral conditions by harnessing the reactivity of transient radical intermediates to facilitate selective C-N bond formation. organic-chemistry.org

Influence of the Trityl Group on Reaction Stereoselectivity and Regioselectivity

The triphenylmethyl (trityl) group is not merely a passive protecting group for the primary hydroxyl function in (S)-1-Amino-5-((trityloxy)methyl)pyrrolidin-2-one. Its significant steric and electronic properties actively influence the outcomes of reactions at or near the pyrrolidinone core.

The most prominent feature of the trityl group is its exceptional steric bulk. total-synthesis.com Composed of three phenyl rings attached to a quaternary carbon, it occupies a large volume of space, effectively shielding one face of the molecule. mdpi.com In asymmetric synthesis, this steric hindrance is a powerful tool for directing the approach of incoming reagents. du.ac.in

When attached to the C5 side chain of the pyrrolidinone ring, the trityl group can control the stereochemical course of reactions in several ways:

Facial Shielding: It can block the syn-face relative to the side chain, forcing electrophiles or other reagents to attack a reactive center (e.g., an enolate derived from the pyrrolidinone) from the less hindered anti-face. This leads to high diastereoselectivity.

Conformational Locking: The steric demand of the trityl group can restrict the rotation of bonds and lock the molecule into a preferred conformation. This pre-organization can enhance the intrinsic facial bias of the chiral center at C5, leading to more predictable and selective transformations.

The sheer size of the trityl group makes it highly effective for the selective protection of primary alcohols over secondary ones, a principle that extends to its ability to direct reactivity through non-bonding steric interactions in intramolecular and intermolecular reactions. total-synthesis.commdpi.com

Table 2: Comparison of Steric Properties of Common Alcohol Protecting Groups

| Protecting Group | Abbreviation | Relative Steric Bulk | Key Features |

| Methyl | Me | Very Low | Small, robust, but often difficult to remove selectively. |

| Benzyl | Bn | Moderate | Removed by hydrogenolysis; offers some steric influence. |

| tert-Butyldimethylsilyl | TBDMS/TBS | High | Bulky silyl (B83357) ether; stable to many conditions but removable with fluoride. |

| Triphenylmethyl (Trityl) | Tr | Very High | Exceptionally bulky; acid-labile; excellent for steric direction. total-synthesis.com |

This table provides a qualitative comparison of the steric bulk of the trityl group relative to other common protecting groups.

Beyond its steric influence, the trityl group exerts powerful electronic effects, most notably its ability to stabilize adjacent carbocationic intermediates. The trityl cation (Ph₃C⁺) is a remarkably stable carbocation because the positive charge is extensively delocalized through resonance into the π-systems of the three phenyl rings. masterorganicchemistry.comacademie-sciences.fr

This stabilizing effect can profoundly influence reaction mechanisms:

Favoring Sₙ1-type Pathways: The protection of an alcohol with trityl chloride proceeds via a stable trityl cation intermediate (an Sₙ1 mechanism), as a direct Sₙ2 attack is impossible at the quaternary carbon. total-synthesis.com Similarly, if a reaction involving the this compound proceeds through a transition state with developing positive charge on the side chain's benzylic-like carbon, the trityl group will lower the activation energy of that pathway.

Negative Hyperconjugation: In certain contexts, such as in the formation of pyrrolidine-derived enamines, the trityl group has been shown to engage in negative hyperconjugation. This interaction, involving the donation of electron density from the nitrogen lone pair into an antibonding orbital of the trityl group, can influence the reactivity and electrophilicity of related iminium ions. researchgate.net

This combination of extreme steric hindrance and potent electronic stabilization makes the trityl group a highly influential component in directing the course of chemical reactions.

Origins of Enantioselectivity in Pyrrolidinone-Based Transformations

The high degree of enantioselectivity achieved in transformations utilizing catalysts derived from (S)-pyrrolidin-2-one, such as this compound, is a direct consequence of the catalyst's ability to create a highly organized and chiral three-dimensional environment during the key bond-forming step. The stereochemical outcome is dictated by the formation of a transient enamine intermediate and its subsequent reaction through a sterically constrained transition state. wikipedia.orgresearchgate.net

The catalytic cycle is widely understood to commence with the condensation of the catalyst's primary amino group with a donor carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine. This enamine is significantly more nucleophilic than the corresponding enol or enolate and is the key intermediate that attacks the acceptor molecule (typically an aldehyde). The enantioselectivity of this attack is governed by the specific geometry of the transition state.

For many reactions, such as the aldol (B89426) reaction, the Zimmerman-Traxler model, featuring a six-membered chair-like transition state, is invoked to explain the observed stereochemistry. wikipedia.orgharvard.edu In this model, the enamine, the acceptor aldehyde, and a directing group on the catalyst (often a Brønsted acid moiety or a group capable of hydrogen bonding) assemble into a highly ordered cyclic structure. nih.gov This assembly minimizes steric interactions and maximizes stabilizing electronic interactions.

The critical factors controlling enantioselectivity in this framework are:

Facial Shielding by the Pyrrolidine Ring: The inherent chirality of the (S)-pyrrolidine backbone effectively shields one of the two prochiral faces of the enamine intermediate.

The Role of the C5 Substituent: The large trityloxymethyl group at the C5 position plays a crucial role in enhancing this facial discrimination. Its significant steric bulk extends over one face of the pyrrolidine ring, creating a formidable barrier that preferentially blocks the approach of the electrophile (the acceptor aldehyde) from that side. Consequently, the aldehyde is directed to attack the less hindered face of the enamine double bond, leading to the preferential formation of one enantiomer of the product.

Transition State Organization: The N-amino group of the catalyst, after enamine formation, can act as a hydrogen-bond donor to the carbonyl oxygen of the acceptor aldehyde. This interaction locks the aldehyde into a specific orientation within the transition state, further enhancing stereochemical control. The attack of the enamine's si-face on the aldehyde's re-face (or vice versa) is thus strongly favored over other possible approach trajectories.

Computational studies on related proline-catalyzed systems have provided valuable insights into the energies of these transition states, confirming that the path leading to the major enantiomer is significantly lower in energy than the path leading to the minor one. e3s-conferences.orgpku.edu.cn The steric repulsion between the catalyst's substituents and the acceptor's substituents in the disfavored transition state is the primary source of this energy difference.

The influence of a bulky C5 substituent on enantioselectivity compared to the parent L-proline catalyst can be illustrated in a representative aldol reaction. The increased steric hindrance provided by the substituent leads to a more rigid and defined transition state, resulting in higher enantiomeric excess.

Table 4.3.1: Illustrative Comparison of Catalyst Performance in the Asymmetric Aldol Reaction between Cyclohexanone and 4-Nitrobenzaldehyde.

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | L-Proline | 20 | DMSO | 25 | 95 | 76 |

| 2 | (S)-1-Amino-5-( bulky-substituent)pyrrolidin-2-one* | 20 | DMSO | 25 | >90 | >95 |

*Data is representative, illustrating the generally observed enhancement in enantioselectivity when moving from unsubstituted proline to derivatives with bulky C5 substituents. Specific values are dependent on the exact substituent and reaction conditions.

Computational and Theoretical Studies on S 1 Amino 5 Trityloxy Methyl Pyrrolidin 2 One and Its Reaction Pathways

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the step-by-step mechanisms of chemical reactions. nih.govnih.gov These methods allow for the mapping of the potential energy surface of a reaction, identifying intermediates, and, most importantly, locating the transition state (TS) structures that represent the energy maxima along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) is a key predictor of reaction kinetics.

Another powerful method for pyrrolidine (B122466) synthesis is the [3+2] dipolar cycloaddition of azomethine ylides. DFT calculations have been employed to uncover the balance between asynchronicity and interaction energies in the transition structures, which ultimately controls the reaction's selectivity. nih.govacs.org These computational models can analyze the frontier molecular orbitals (HOMO-LUMO interactions) to explain the observed regiochemistry. nih.gov

Furthermore, DFT has been used to unveil the mechanism for the contraction of 1-aminopyrrolidines (a structure related to the title compound) to cyclobutanes. nih.govacs.org This transformation proceeds through a 1,1-diazene intermediate, and calculations show that the rate-determining step is the release of N₂ to form a 1,4-biradical, with a calculated activation energy of 17.7 kcal/mol. nih.govacs.org This type of analysis is crucial for understanding potential side reactions or subsequent transformations of N-amino pyrrolidinone derivatives.

Table 1: Calculated Activation Energies for Key Steps in Pyrrolidinone/Pyrrolidine Ring Synthesis This table presents a selection of computationally derived activation energies for different mechanistic steps involved in the formation of pyrrolidine rings, illustrating how theory is used to quantify reaction kinetics.

| Reaction Step | Reactants/Intermediates | Computational Method | Activation Energy (kJ mol⁻¹) | Reference |

| Michael Addition | Deprotonated Nitromethane + Coumarin | DFT/MP2 | 21.7 | researchgate.net |

| Tautomerization | Nitromethyl Intermediate | DFT/MP2 | 197.8 | researchgate.net |

| Cyclization | Tautomerized Nitrosohydroxymethyl Intermediate | DFT/MP2 | 11.9 | researchgate.net |

| N₂ Extrusion | 1,1-Diazene Intermediate | DFT (M06-2X) | 17.7 kcal/mol (approx. 74.1 kJ mol⁻¹) | nih.govacs.org |

Theoretical Predictions of Stereochemical Outcomes in Asymmetric Syntheses

The synthesis of a specific enantiomer like (S)-1-Amino-5-((trityloxy)methyl)pyrrolidin-2-one requires precise control of stereochemistry. Computational chemistry is a vital tool for understanding and predicting the stereochemical outcomes of asymmetric reactions. acs.orgresearchgate.netmdpi.com By calculating the energies of the various transition states that lead to different stereoisomers, researchers can predict which product will be favored. acs.org A lower transition state energy corresponds to a faster reaction rate, meaning the major product will be the one formed via the lowest-energy pathway.

For instance, in the asymmetric synthesis of pyrrolidines, computational studies can model the interaction between a chiral catalyst, the substrate, and the reagent at the transition state. acs.orgwhiterose.ac.uk This allows for a rationalization of why a particular face of a molecule is selectively attacked. In the tandem aza-Cope–Mannich reaction, mapping the energy profile for the rate-determining rearrangement for each possible stereoisomer can shed light on the factors that determine the observed product ratios. acs.org

DFT calculations have been successfully applied to elucidate the high regio- and diastereoselectivities in the [3+2] cycloaddition reactions used for pyrrolidine synthesis. nih.govacs.org By analyzing the transition state geometries, researchers can identify the specific non-covalent interactions (such as steric repulsion or hydrogen bonding) that stabilize one transition state over another. For a molecule like this compound, the extremely bulky trityl (triphenylmethyl) protecting group would be a dominant factor in any theoretical model. Computational analysis would predict that any reaction pathway requiring the approach of a reagent from the same side as the trityl group would proceed through a high-energy transition state due to severe steric hindrance, and would thus be disfavored.

Table 2: Example of Calculated Energy Differences in Asymmetric Pyrrolidine Synthesis This table illustrates how computational methods quantify the energy differences between competing transition states (TS) to predict the major stereoisomer formed in a reaction.

| Reaction Type | Competing Transition States | Computational Method | Relative Energy (kcal mol⁻¹) | Predicted Outcome | Reference |

| 1,3-Dipolar Cycloaddition | TS leading to endo product | DFT (BP86/TZ2P) | 0.0 | endo is major product | nih.govacs.org |

| TS leading to exo product | DFT (BP86/TZ2P) | +1.6 | exo is minor product | nih.govacs.org | |

| Aza-Michael Cyclization | TS leading to (R)-enantiomer | DFT (B3LYP/6-31G) | 0.0 | (R)-enantiomer is major | whiterose.ac.uk |

| TS leading to (S)-enantiomer | DFT (B3LYP/6-31G) | Higher Energy (ΔE > 0) | (S)-enantiomer is minor | whiterose.ac.uk |

Conformational Analysis of Pyrrolidinone Derivatives and Intermediates

The three-dimensional shape, or conformation, of a molecule dictates its physical properties and biological activity. The five-membered pyrrolidinone ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as 'envelope' or 'twist' forms. nih.gov Computational methods are essential for performing a rigorous conformational analysis to identify the most stable (lowest energy) conformations and the energy barriers between them. researchgate.net

A comprehensive conformational analysis involves systematically exploring the molecule's potential energy surface. For pyrrolidinone derivatives, this includes not only the puckering of the ring but also the rotation around single bonds of the substituents. researchgate.net For this compound, the key conformational features would be the ring pucker and the orientations of the C5-substituent and the N1-amino group.

Studies on substituted prolines (a closely related structure) show that bulky substituents strongly influence the preferred ring pucker. nih.gov A sterically demanding group, like the tert-butyl group, will strongly favor a pseudoequatorial position to minimize steric clashes. nih.gov By analogy, the massive trityloxymethyl group at the C5 position of the title compound would be expected to dominate the conformational landscape. Computational models would almost certainly predict that the lowest-energy conformer is one where this group occupies a pseudoequatorial position, thereby forcing a specific pucker on the pyrrolidinone ring.

The nature of the N1 substituent also influences conformation. Computational studies on pyrrolidine enamines, for example, have shown that s-cis and s-trans conformers around the N-C bond can be similarly stable. researchgate.net For the N-amino group in the title compound, theoretical calculations could determine the rotational barrier around the N-N bond and the preferred orientation of the terminal NH₂ group relative to the ring. These computational protocols must be highly accurate, as the energy differences between conformers can be very small. researchgate.net

Table 3: Example of Conformational Analysis of a Pyrrolidine Derivative This table shows representative results from a computational conformational analysis, indicating the relative stability of different conformers based on their calculated energies.

| Compound/Structure | Conformer Description | Computational Method | Relative Electronic Energy (kcal mol⁻¹) | Boltzmann Population (%) | Reference |

| Pyrrolidine Enamine | Conformer 1 (s-trans, down pucker) | DFT | 0.00 | 59 | researchgate.net |

| Conformer 2 (s-cis, down pucker) | DFT | 0.24 | 33 | researchgate.net | |

| Conformer 3 (s-trans, up pucker) | DFT | 1.34 | 5 | researchgate.net | |

| Conformer 4 (s-cis, up pucker) | DFT | 1.81 | 3 | researchgate.net |

Q & A

Basic Questions

Q. What are the recommended storage conditions and incompatible materials for (S)-1-Amino-5-((trityloxy)methyl)pyrrolidin-2-one to ensure laboratory safety?

- Answer : Store in a cool, dry environment away from strong oxidizing agents (e.g., peroxides, nitrates), as incompatibility with these substances is explicitly noted in safety data sheets (SDS). Ensure containers are tightly sealed to prevent moisture absorption or contamination. Regularly inspect storage areas for leaks or degradation .

Q. What synthetic strategies are employed to introduce substituents at the 1 and 5 positions of the pyrrolidin-2-one moiety in this compound?

- Answer : The synthesis leverages asymmetric strategies under mild reaction conditions (e.g., low-temperature nucleophilic substitutions or palladium-catalyzed couplings) to retain stereochemical configuration. For instance, (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one acts as a chiral precursor, enabling regioselective functionalization while preserving enantiomeric purity .

Q. What first-aid measures are advised for accidental exposure to this compound?

- Answer : For inhalation, immediately move the affected individual to fresh air and seek medical attention. In case of skin contact, wash thoroughly with water for 15 minutes. For eye exposure, flush with water for several minutes and consult a physician. Always provide the SDS to healthcare professionals for informed treatment .

Advanced Research Questions

Q. How do electronic and steric effects of the trityloxymethyl group influence the compound’s reactivity compared to analogs with methyl or halogen substituents?

- Answer : The trityloxymethyl group introduces steric bulk and electron-donating effects, slowing nucleophilic attack at the pyrrolidinone carbonyl group. Comparative studies with methyl or halogen analogs (e.g., 5-methylpyrrolidin-2-one) reveal reduced hydrogen-bonding capacity and altered reaction kinetics, impacting catalytic activity and biological target interactions .

Q. What methodological approaches resolve contradictions in toxicological data for this compound?

- Answer : When SDS sections report "no data available" for acute toxicity or mutagenicity (e.g., ), researchers should:

- Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).

- Cross-reference data from structurally similar compounds (e.g., 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one ).

- Apply QSAR models to predict toxicity profiles based on substituent effects.

Q. How does the stereochemical configuration of this compound affect its utility in chiral catalyst design?

- Answer : The (S)-configuration creates a rigid chiral environment critical for enantioselective catalysis. For example, in spirocyclic pyrrolidine synthesis, the trityloxymethyl group directs substrate orientation during asymmetric cyclization, achieving >90% enantiomeric excess under optimized conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the ecological impact of this compound?

- Answer : While SDS sections often state "no data available" for biodegradability or bioaccumulation (e.g., ), perform:

- Soil mobility assays : Measure adsorption coefficients (Koc) using HPLC.

- Microcosm studies : Assess degradation rates in simulated environmental conditions.

- Comparative modeling : Use analogs with known ecological data (e.g., fluorinated pyrrolidinones ) to infer behavior.

Methodological Recommendations

- Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric purity during synthesis .

- Toxicity Screening : Combine zebrafish embryo assays (FET) with computational tools like ProTox-II for preliminary hazard assessment .

- Reactivity Studies : Employ DFT calculations to map electronic effects of the trityloxymethyl group on reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.